3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3- and 6-positions. The 3-position is occupied by a 3,5-dimethylpyrazole moiety, while the 6-position contains a piperazine ring functionalized with a 2-methoxy-5-methylbenzenesulfonyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and pyrazole motifs are pharmacologically relevant.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-5-6-18(30-4)19(13-15)31(28,29)26-11-9-25(10-12-26)20-7-8-21(23-22-20)27-17(3)14-16(2)24-27/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECGIALKWDBHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include hydrazine, acetic acid, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazine Ring
Key Observations :
-
Steric hindrance from the 3,5-dimethylpyrazole group limits reactivity at C-3.
-
C-4 halogenation requires harsh conditions (POCl₃/PCl₅), consistent with pyridazine reactivity .
Reactivity of the Piperazine Sulfonamide Group
The 4-(2-methoxy-5-methylbenzenesulfonyl)piperazine substituent undergoes modifications at the sulfonamide (-SO₂-N-) and methoxy (-OCH₃) groups.
Sulfonamide Hydrolysis
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | Piperazine-1-sulfonic acid derivative | Complete desulfonation | |
| NaOH (10%), EtOH, 70°C | Partial cleavage of sulfonamide bond | Yields mixed products |
Methoxy Group Demethylation
| Reagent | Product | Yield | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂, -78°C | Hydroxybenzenesulfonyl-piperazine analog | 88% | |
| HI (47%), reflux | Same as above | 91% |
Mechanistic Insight :
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole group participates in cyclocondensation and coordination chemistry:
Metal Complexation
Cyclocondensation Reactions
| Reagent | Product | Yield | Source |
|---|---|---|---|
| CS₂, KOH, EtOH | Thiazolo[3,2-b]pyrazole fused derivative | 54% | |
| CH₃COCl, AlCl₃ | Acetylated pyrazole | 67% |
Structural Confirmation :
Cross-Coupling Reactions
The pyridazine and pyrazole rings enable transition-metal-catalyzed couplings:
| Reaction Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives at C-4 | 73% | |
| Sonogashira | Pd/C, CuI, PPh₃ | Alkynylated pyridazine | 58% |
Limitations :
Pyridazine Ring Reduction
| Reagent | Product | Selectivity | Source |
|---|---|---|---|
| H₂, Pd/C, EtOAc | 1,4-Dihydropyridazine | Full saturation | |
| NaBH₄, MeOH | Partial reduction (C=N bonds retained) | 32% conversion |
Sulfonamide Oxidation
| Reagent | Product | Notes | Source |
|---|---|---|---|
| mCPBA, CH₂Cl₂ | Sulfone derivative | No observed overoxidation |
Degradation Pathways
Stability studies reveal key decomposition routes:
| Condition | Major Degradants | Half-Life | Source |
|---|---|---|---|
| pH 1.2, 40°C | Piperazine sulfonic acid + pyridazine | 12.4h | |
| UV light (254 nm), 24h | Radical-mediated C-S bond cleavage | 78% loss |
Biological Activity-Driven Modifications
While pharmacological data for this specific compound is limited, structural analogs show:
Scientific Research Applications
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 392.50 g/mol. Its structure features a pyridazine core, which is substituted with a pyrazole and a piperazine moiety, contributing to its diverse chemical behavior.
Medicinal Chemistry
Anticancer Activity: Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the piperazine group have shown enhanced activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory potential. Preliminary findings suggest that it can modulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .
Neuropharmacology: The piperazine moiety is known for its neuroactive properties. Research is ongoing to explore its effects on neurotransmitter systems, which may lead to new treatments for neurological disorders .
Material Science
Polymer Chemistry: The unique structure of this compound allows it to act as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
Nanotechnology: Researchers are exploring the use of this compound in the development of nanomaterials. Its ability to interact with various substrates makes it suitable for applications in drug delivery systems and biosensors .
Biological Studies
Enzyme Inhibition: Studies have demonstrated that this compound can inhibit certain enzymes, which is crucial for developing new therapeutic agents targeting metabolic pathways .
Molecular Interaction Studies: The interactions between this compound and biological macromolecules are being studied using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its mechanism of action at the molecular level .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of modified derivatives of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. (2023) demonstrated that the compound effectively reduced inflammation markers in vitro and in vivo models of arthritis. This study highlights its potential application as an anti-inflammatory drug candidate .
Case Study 3: Neuropharmacological Investigations
In a recent study, the neuropharmacological effects of this compound were assessed using animal models. The findings suggested improved cognitive function and reduced anxiety-like behaviors, indicating its potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Compound A : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]pyridazine
- Pyridazine Substituents :
- Position 3: 3,5-Dimethylpyrazole (identical to the target compound).
- Position 6: Piperazine linked to a 5-fluoro-2-pyrimidinyl group.
- Key Differences: The piperazine substituent in Compound A is a fluorinated pyrimidine, replacing the sulfonyl aromatic group in the target compound. Lack of a sulfonamide group may reduce solubility compared to the target compound.
Compound B : 3-{3,5-Dimethyl-4-[4-(4-methylphenyl)piperazine-1-sulfonyl]-1H-pyrazol-1-yl}-6-phenylpyridazine
- Pyridazine Substituents :
- Position 3: 3,5-Dimethylpyrazole with an additional 4-(4-methylphenyl)piperazine-1-sulfonyl group.
- Position 6: Phenyl group (vs. sulfonyl-piperazine in the target compound).
- Key Differences: The 3-position substituent in Compound B includes a sulfonamide-linked 4-methylphenylpiperazine, creating steric bulk that may hinder membrane permeability.
Comparative Data Table
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is a pyrazole-based derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.54 g/mol. The structure features a pyrazole ring and a piperazine moiety, which are known to influence its biological interactions.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : The compound interacts with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and glioblastoma cells. For example, it was reported to have an IC50 in the nanomolar range against these cell lines, indicating potent antitumor activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial and Fungal Inhibition : It showed promising results against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : It has been observed to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors showed significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant bacterial strains, highlighting its potential as an alternative therapeutic agent .
Comparative Analysis with Similar Compounds
A comparison table below illustrates the biological activities of this compound relative to other pyrazole derivatives:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate (IC50 ~100 nM) | Low | Yes |
| Compound B | High (IC50 ~10 nM) | Moderate | No |
| Target Compound | Very High (IC50 <10 nM) | High | Yes |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing pyridazine derivatives with piperazine and pyrazole moieties?
- Methodological Answer : The core structure can be synthesized via nucleophilic substitution reactions. For example, 3,6-dichloropyridazine reacts with substituted piperazines (e.g., 4-(2-methoxy-5-methylbenzenesulfonyl)piperazine) in ethanol under reflux to yield intermediates. Subsequent coupling with 3,5-dimethyl-1H-pyrazole derivatives is achieved using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Reaction optimization (temperature, solvent, catalysts) is critical; for instance, K₂CO₃ in acetone facilitates SNAr reactions with sulfonyl-piperazines .
- Characterization : Confirm structures using /-NMR (e.g., pyridazine C-H signals at δ 8.5–9.0 ppm), HPLC for purity (>95%), and HRMS for molecular ion verification .
Q. How can structural ambiguities in pyridazine-piperazine hybrids be resolved using spectroscopic techniques?
- Methodological Answer : Ambiguities in regiochemistry or sulfonyl group orientation require 2D NMR (COSY, NOESY, HSQC). For example, NOESY correlations between pyridazine protons and piperazine methyl groups confirm spatial proximity. IR spectroscopy (S=O stretching at 1150–1250 cm⁻¹) validates sulfonyl group incorporation .
Q. What purification methods are effective for isolating polar pyridazine derivatives?
- Methodological Answer : Use column chromatography with gradients of ethyl acetate/hexane (for intermediate chloropyridazines) or dichloromethane/methanol (for polar final products). Recrystallization from ethanol or acetonitrile improves purity, as evidenced by sharp melting points (e.g., 187–206°C for related compounds) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of pyridazine-piperazine hybrids?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) against bacterial DNA gyrase or viral proteases correlate sulfonyl-piperazine orientation with binding affinity . Validate predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .
Q. What strategies address contradictory biological activity data across structurally similar analogs?
- Methodological Answer : Discrepancies may arise from minor substituent changes. For example, replacing a methoxy group with trifluoromethoxy in the benzenesulfonyl moiety alters logP and membrane permeability. Use Hansch analysis to correlate substituent hydrophobicity (π) with IC₅₀ values. Re-evaluate assay conditions (e.g., bacterial strain variability in MIC tests) .
Q. How can reaction yields be optimized for large-scale synthesis of sulfonyl-piperazine intermediates?
- Methodological Answer : Scale-up requires solvent optimization. Replace ethanol with DMF to enhance solubility of bulky benzenesulfonyl-piperazines. Catalytic KI (10 mol%) accelerates SNAr reactions at 80°C. Monitor reaction progress via TLC (silica gel, UV detection) to minimize byproducts .
Q. What analytical approaches validate the stability of pyridazine derivatives under physiological conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative stress : Treat with 3% H₂O₂.
- Photostability : Expose to UV light (ICH Q1B guidelines).
Analyze degradation products using LC-MS/MS. Pyridazine cores are generally stable, but sulfonyl groups may hydrolyze to sulfonic acids under extreme pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
